4-Bromo-7-chloro-6-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

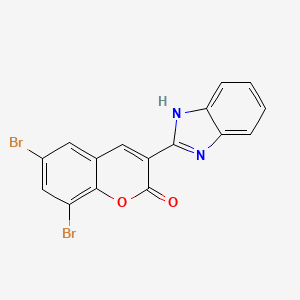

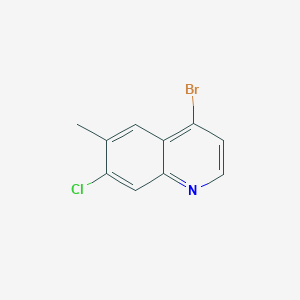

4-Bromo-7-chloro-6-methylquinoline is a nitrogen-containing bicyclic compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-7-chloro-6-methylquinoline is a common approach in drug discovery . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has been reported .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-6-methylquinoline includes a benzene ring fused with a pyridine moiety . The InChI key for this compound is AWRJHBCWXXOJMI-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .Physical And Chemical Properties Analysis

4-Bromo-7-chloro-6-methylquinoline is a solid compound . It has a molecular weight of 256.53 .科学的研究の応用

Synthetic Methodologies

One significant application of similar quinoline derivatives involves their synthesis and utilization as intermediates in the preparation of more complex chemical entities. For instance, the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the preparation of 6-bromo-2-chloro-4-methylquinoline, which could be related to the synthesis of 4-Bromo-7-chloro-6-methylquinoline. This process involves condensation and cyclization steps critical for constructing the quinoline core, illustrating the compound's potential as a building block in organic synthesis (Wlodarczyk et al., 2011).

Pharmacological Applications

Quinoline derivatives have been explored for their pharmacological potential. For example, synthesis and evaluation of novel isomer quinoline derivatives have been carried out to assess their antimicrobial activities. The study of 4-chloro-6-methylquinoline-2(1H)-one and its isomers revealed their application in developing compounds with potential antibacterial and antifungal properties, indicating the broader applicability of bromo-chloro-methylquinoline structures in medicinal chemistry (Murugavel et al., 2018).

Optoelectronic and Material Science Applications

Research into hydroquinoline derivatives, including those structurally related to 4-Bromo-7-chloro-6-methylquinoline, has demonstrated their potential in optoelectronics and material science. Studies on compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have focused on their electronic, optical, and charge transport properties. These investigations highlight the capacity of such compounds to function as multifunctional materials, suitable for use in electronic devices and sensors (Irfan et al., 2020).

Photolabile Protecting Groups

The versatility of brominated hydroxyquinoline compounds is further showcased in their application as photolabile protecting groups. Brominated derivatives like 8-bromo-7-hydroxyquinoline have demonstrated effectiveness as caging groups for carboxylic acids, showcasing their utility in releasing bioactive molecules in a controlled manner upon exposure to light. Such properties make them valuable tools in biological research and photopharmacology, offering a method to regulate biological processes with spatial and temporal precision (Fedoryak & Dore, 2002).

Safety and Hazards

将来の方向性

Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the swift development of new molecules containing this nucleus is expected .

特性

IUPAC Name |

4-bromo-7-chloro-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPICITTJOLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-chloro-6-methylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)

![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B2752752.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)

![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)